![molecular formula C27H36N8O5 B14023938 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid CAS No. 82318-24-9](/img/structure/B14023938.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pteridine ring, followed by the introduction of the benzoyl and amino groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
科学研究应用
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and chemical manufacturing.
作用机制
The mechanism by which 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.
相似化合物的比较
Similar Compounds
Similar compounds include other pteridine derivatives and benzoyl amino acids. These compounds share structural features with 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid but may differ in their functional groups or side chains.
Uniqueness
What sets 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid apart is its specific combination of functional groups and its ability to interact with a wide range of biological targets
属性
CAS 编号 |
82318-24-9 |
|---|---|
分子式 |
C27H36N8O5 |
分子量 |
552.6 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C27H36N8O5/c1-2-3-4-5-6-7-14-35(16-18-15-30-24-22(31-18)23(28)33-27(29)34-24)19-10-8-17(9-11-19)25(38)32-20(26(39)40)12-13-21(36)37/h8-11,15,20H,2-7,12-14,16H2,1H3,(H,32,38)(H,36,37)(H,39,40)(H4,28,29,30,33,34) |
InChI 键 |
GMHRENKQRXMRLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



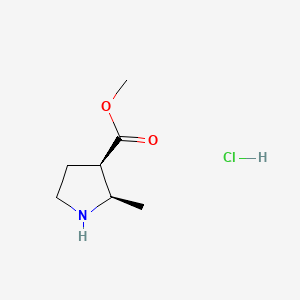


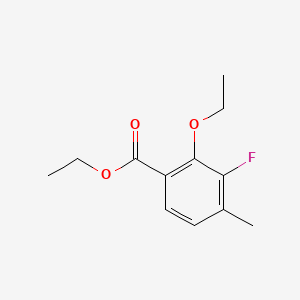
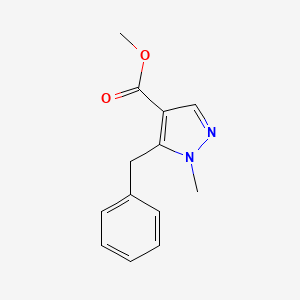


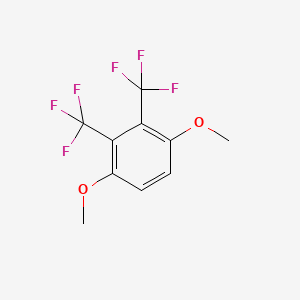

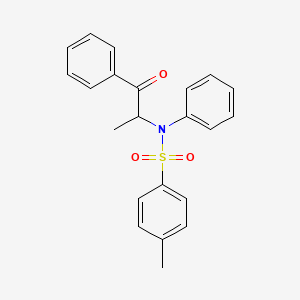
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)


